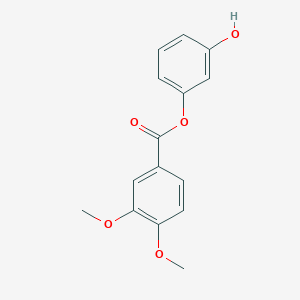

3-Hydroxyphenyl 3,4-dimethoxybenzoate

Description

3-Hydroxyphenyl 3,4-dimethoxybenzoate is an ester derivative of 3,4-dimethoxybenzoic acid, characterized by a central benzene ring substituted with two methoxy groups at positions 3 and 4 and a hydroxyphenyl ester moiety. This compound has garnered interest in pharmacological and synthetic chemistry due to its structural features, which influence reactivity, metabolic pathways, and biological activity .

Properties

Molecular Formula |

C15H14O5 |

|---|---|

Molecular Weight |

274.27 g/mol |

IUPAC Name |

(3-hydroxyphenyl) 3,4-dimethoxybenzoate |

InChI |

InChI=1S/C15H14O5/c1-18-13-7-6-10(8-14(13)19-2)15(17)20-12-5-3-4-11(16)9-12/h3-9,16H,1-2H3 |

InChI Key |

QWJAAVYDMMNSHL-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C(=O)OC2=CC=CC(=C2)O)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC2=CC=CC(=C2)O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s properties are highly dependent on the substituents’ positions and electronic nature. Key comparisons include:

Reactivity and Metabolic Pathways

- O-Demethylation in Metabolism :

Microbial metabolism of 3,4-dimethoxybenzoate by Sporomusa ovata involves sequential demethylation to vanillate (4-hydroxy-3-methoxybenzoate) and protocatechuate (3,4-dihydroxybenzoate). The reaction requires DL-tetrahydrofolate as a methyl acceptor, with a Km of 450 µM for 3,4-dimethoxybenzoate . - Synthetic Reactivity: In Claisen condensation, ethyl 3,4-dimethoxybenzoate reacts with chroman derivatives to form pyranoflavones. The electron-donating methoxy groups enhance electrophilic substitution rates compared to unsubstituted benzoates .

Enzyme Inhibition

- Cholinesterase Inhibition :

The 3,4-dimethoxybenzoate derivative exhibits higher acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition (IC50 ~10–50 µM) than its 4-nitrobenzoate counterpart. Molecular docking suggests methoxy groups form hydrogen bonds with catalytic residues . - Anti-Tumor Activity :

Erlotinib derivatives synthesized from ethyl 3,4-dimethoxybenzoate show potent inhibition of lung cancer cell line A549, comparable to erlotinib itself. The methoxy groups likely improve binding affinity to kinase targets .

Ion Channel Modulation

Veratridine, a 3,4-dimethoxybenzoate-containing alkaloid, modulates voltage-gated Na+ channels by increasing persistent channel opening. The dimethoxy groups are essential for this activity .

Physical and Spectroscopic Properties

| Property | 3-Hydroxyphenyl 3,4-Dimethoxybenzoate | Vanillate | Protocatechuate |

|---|---|---|---|

| UV-Vis Absorption | λmax ~280 nm (aromatic) | λmax ~260 nm | λmax ~270 nm |

| IR Stretching (C=O) | ~1700 cm<sup>-1</sup> | ~1680 cm<sup>-1</sup> | ~1650 cm<sup>-1</sup> |

| Solubility in Water | Low (hydrophobic methoxy) | Moderate | High (polar hydroxyl) |

Data derived from UV-Vis, IR, and NMR analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.